molecular formula C16H18N2O2S B5036354 N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea

N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea

Cat. No. B5036354
M. Wt: 302.4 g/mol
InChI Key: ABSYMKFDRPMJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea, also known as MBTU, is a synthetic compound widely used in scientific research. MBTU is a urea derivative that has shown potent biological activity in various studies.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea exerts its biological activities by inhibiting PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea leads to the modulation of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has been shown to exhibit potent antitumor activity in various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting PKC activity. N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has also been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea is a potent and selective inhibitor of PKC, making it an ideal tool to investigate the role of PKC in cellular signaling pathways. It has also been shown to exhibit potent biological activity in various assays, making it a valuable compound for drug discovery. However, N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has some limitations in lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. Additionally, N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea. First, further studies are needed to elucidate the mechanism of action of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea. Second, the potential of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea as a therapeutic agent for cancer and viral infections should be explored further. Third, the development of more potent and selective PKC inhibitors based on the structure of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea may lead to the discovery of new drugs for the treatment of various diseases. Fourth, the use of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea in combination with other drugs may enhance its therapeutic potential. Finally, the development of new assays to study the biological activity of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea may lead to the discovery of new biological functions of this compound.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea is a synthetic compound that has shown potent biological activity in various studies. It is a selective inhibitor of PKC and has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has several advantages and limitations in lab experiments, and there are several future directions for the study of this compound. The study of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea involves the reaction of 4-methoxybenzyl isocyanate with 3-(methylthio)aniline in the presence of a base. The product is then purified by recrystallization to obtain pure N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea. The chemical structure of N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea is shown in Figure 1.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has been extensively used in scientific research to study its biological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea has also been used as a tool to investigate the role of protein kinase C (PKC) in cellular signaling pathways.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-14-8-6-12(7-9-14)11-17-16(19)18-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSYMKFDRPMJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-[3-(methylsulfanyl)phenyl]urea

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